Product packaging for Sodium hexafluorophosphate(Cat. No.:CAS No. 21324-39-0)

Sodium hexafluorophosphate

Cat. No.: B108198
CAS No.: 21324-39-0
M. Wt: 149.9635 g/mol
InChI Key: QLQIPFFZWCCMAC-UHFFFAOYSA-N
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Description

Sodium hexafluorophosphate is an inorganic sodium salt having hexafluorophosphate(1-) as the counterion. It is an electrolyte used in sodium-ion batteries. It contains a hexafluorophosphate(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula F5HNaP B108198 Sodium hexafluorophosphate CAS No. 21324-39-0

Properties

InChI

InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIPFFZWCCMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[PH-](F)(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F5HNaP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.9635 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-39-0
Record name Sodium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Contextualization of Sodium Ion Batteries Sibs in Next Generation Electrochemical Energy Storage

Sodium-ion batteries are increasingly viewed as an attractive alternative to lithium-ion batteries, particularly for applications where energy density is a less critical factor than cost and sustainability, such as large-scale grid storage. d-nb.info The fundamental operating principle of SIBs is similar to that of LIBs, involving the shuttling of sodium ions between a cathode and an anode during charge and discharge cycles. The vast availability of sodium resources makes SIBs a more sustainable and economically viable option for stationary energy storage, which is crucial for stabilizing power grids that incorporate intermittent renewable energy sources like solar and wind. acs.org

Role of Electrolyte Chemistry in Sodium Ion Battery Performance and Longevity

The electrolyte is a critical component of any battery, acting as the medium for ion transport between the positive and negative electrodes. researchgate.net The composition of the electrolyte significantly influences key performance metrics of a sodium-ion battery, including its ionic conductivity, electrochemical stability window, and the formation of stable interfacial layers on the electrode surfaces. acs.orgdiva-portal.org An ideal electrolyte should exhibit high ionic conductivity to ensure rapid charge and discharge capabilities, a wide electrochemical stability window to be compatible with high-voltage cathode materials, and should facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. researchgate.netrsc.org These interphases are crucial for preventing continuous electrolyte decomposition and ensuring the long-term cycling stability and safety of the battery. nih.govosti.gov

Overview of Sodium Hexafluorophosphate As a Benchmark Electrolyte Salt

Novel Synthetic Routes for Battery-Grade this compound

The development of scalable and sustainable synthetic routes for high-purity this compound is critical for the advancement of sodium-ion battery technology. nih.govmobilityforesights.com Traditional synthesis methods often involve hazardous reagents and can result in impurities that are detrimental to battery performance.

PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl wikipedia.org

However, this method utilizes highly corrosive and toxic HF. Another approach involves reacting sodium hydroxide (B78521) with hydrogen hexafluorophosphate. scribd.com

More recently, novel synthetic routes are being explored to produce battery-grade NaPF₆ with higher purity and in a more sustainable manner. A promising method involves the reaction of ammonium (B1175870) hexafluorophosphate (NH₄PF₆) with sodium metal in a tetrahydrofuran (B95107) (THF) solvent. nih.govresearchgate.net This multi-gram scale synthesis has been shown to generate electrolyte salt without the common impurities found in commercially available material. nih.govmobilityforesights.com The absence of insoluble sodium fluoride (NaF), a common byproduct of hydrolysis, allows for the preparation of highly concentrated and accurate electrolyte solutions. nih.govresearchgate.net

Another innovative approach is a mechanochemical synthesis where dry ammonium hexafluorophosphate is ground with sodium metal. researchgate.netresearchgate.net This solvent-free method is rapid, with gram-scale synthesis completed in about 30 minutes, and does not require subsequent purification steps. researchgate.netresearchgate.net This process avoids the use of HF and minimizes the formation of hydrolysis-related impurities. researchgate.net

Aqueous solution-based syntheses are also being investigated to improve safety and yield. One such method involves the reaction of a HₓPOᵧFz aqueous solution with hydrofluoric acid and a sodium fluoride complex (NaF·rHF).

Challenges in Achieving High Purity this compound for Electrochemical Applications

A significant challenge in the production of NaPF₆ for battery applications is achieving the required high level of purity. Impurities can have a deleterious effect on battery performance. researchgate.net The high susceptibility of the hexafluorophosphate anion (PF₆⁻) to hydrolysis is a major concern, as it leads to the formation of harmful byproducts. researchgate.net

Even trace amounts of water, often found in battery-grade carbonate solvents (<20 ppm), can lead to the degradation of NaPF₆. osti.govosti.gov This hydrolysis is an autocatalytic process that produces hydrofluoric acid (HF). osti.gov The presence of HF is highly detrimental as it can corrode electrode materials and degrade other electrolyte components. researchgate.net

The reaction of LiPF₆ with water in battery electrolytes has been shown to produce HF and HPO₂F₂ as the main products. acs.org The kinetics of this hydrolysis are complex and depend on the solvent environment. acs.org Interestingly, the PF₆⁻ anion is relatively stable in pure water due to solvation, but its susceptibility to hydrolysis increases in the electrolyte environment where it is less solvated. nih.govacs.org The Lewis acidity of the counter-ion also plays a role, with the rate of PF₆⁻ hydrolysis decreasing in the order of Li⁺ > Na⁺ > K⁺. nih.gov

The thermal stability of NaPF₆ is another important factor. The salt can decompose at elevated temperatures. For instance, the thermal decomposition of this compound may be effected at around 400°C. google.com

Analysis of Impurity Profiles and their Impact on Electrolyte Stability and Performance

The purity of the NaPF₆ salt significantly influences the stability and performance of the electrolyte in sodium-ion batteries. mdpi.com Common impurities such as NaF, HF, and residual solvents can negatively affect the electrochemical performance. researchgate.net

Studies have shown that the degradation dynamics at the sodium metal-electrolyte interface are different in more concentrated electrolytes (>2 M), suggesting that higher concentrations, achievable with high-purity NaPF₆, may be beneficial for battery performance. nih.govmobilityforesights.comresearchgate.net The use of electrolyte additives can also play a crucial role in mitigating the effects of impurities and improving electrolyte stability. For instance, fluoroethylene carbonate (FEC) is known to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which can inhibit detrimental reactions. mdpi.com Another additive, 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), has been shown to act as an HF scavenger, improving the shelf life of electrolytes that may be exposed to moisture. osti.govosti.govresearchgate.net

The choice of electrolyte salt is also critical. While sodium perchlorate (B79767) (NaClO₄) is another common salt used in academic studies, NaPF₆-based electrolytes have shown superior performance at high rates. rsc.org This is partly attributed to the decomposition of the PF₆⁻ anion to form a stable, inorganic-rich cathode-electrolyte interphase (CEI). rsc.org

Interactive Data Table: Common Impurities in NaPF₆ and their Effects

ImpurityChemical FormulaSourceImpact on Battery Performance
Sodium FluorideNaFHydrolysis of NaPF₆Insoluble, causes issues with electrolyte concentration accuracy. nih.govresearchgate.net
Hydrofluoric AcidHFHydrolysis of NaPF₆ in the presence of water. osti.govresearchgate.netCorrodes electrodes, degrades electrolyte components. researchgate.net
Difluorophosphoric acidHPO₂F₂Hydrolysis of NaPF₆. acs.orgContributes to electrolyte degradation.
Organophosphates-Reaction of PF₆⁻ degradation products with carbonate solvents. osti.govresearchgate.netDetrimental to the performance of sodium-ion batteries. osti.gov

Solvation Structures and Ion-Solvent Interactions in NaPF6 Electrolyte Systems

The way in which sodium ions (Na+) and hexafluorophosphate anions (PF6-) interact with the surrounding solvent molecules, known as solvation, dictates many of the electrolyte's key properties. The structure of these solvation shells influences everything from ionic conductivity to the stability of the electrode-electrolyte interface.

Spectroscopic Probes of Na+ and PF6- Solvation Shells

Spectroscopic techniques are powerful tools for elucidating the local environment of ions in solution. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are frequently employed to probe the solvation shells of Na+ and PF6-.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of specific nuclei. mdpi.com Multinuclear NMR studies, including ¹H, ¹⁹F, ²³Na, and ³¹P NMR, can provide detailed information about ion-solvent and ion-ion interactions. osti.govresearchgate.net For instance, changes in the chemical shifts of solvent nuclei can indicate their involvement in the Na+ solvation shell. Similarly, ³¹P NMR is used to track the state of the PF6- anion and can detect the formation of degradation products. osti.govresearchgate.net The purity of NaPF6 salt and the absence of impurities like hydrofluoric acid (HF) can also be confirmed using multinuclear NMR. cam.ac.uk

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of the solvent and the PF6- anion. Changes in the vibrational modes of the solvent molecules upon the addition of NaPF6 can reveal which functional groups are interacting with the Na+ ions. For example, shifts in the C-O stretching bands of carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) indicate their coordination to Na+. researchgate.net The symmetry of the PF6- anion can be affected by ion pairing, which is observable as changes in the P-F stretching modes in both FTIR and Raman spectra. researchgate.netmdpi.comresearchgate.net For example, FTIR spectroscopy has been used to study the interaction between PF6- and sodium in various carbonate-based solvents, with interpretations aided by computational models. researchgate.net

Computational Modeling of Solvation Structures

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights that complement experimental findings. acs.orgresearchgate.net

Density Functional Theory (DFT) calculations are used to investigate the geometries and energies of small ion-solvent clusters, providing a detailed picture of the primary solvation shell. diva-portal.orgscientific.netresearchgate.net These calculations can predict the most stable configurations of Na+ with various solvent molecules and the PF6- anion, helping to interpret experimental spectroscopic data. researchgate.netcsic.es For example, DFT has been used to study the interactions between Agar-Agar and NaPF6 in solid biopolymer electrolytes. scientific.netresearchgate.net

Molecular Dynamics (MD) simulations allow for the study of larger systems over time, providing a dynamic view of the electrolyte structure. diva-portal.orgnih.govrsc.org MD simulations can predict properties like radial distribution functions (RDFs), which describe the probability of finding a solvent molecule or another ion at a certain distance from a central ion. researchgate.netnih.govrsc.orgchalmers.se From RDFs, coordination numbers (the number of nearest neighbors) can be calculated, offering a quantitative measure of the solvation shell composition. researchgate.netrsc.orgchalmers.se MD simulations have shown that in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), the Na+ solvation shell is more structured than that of the PF6- anion. karazin.ua These simulations also reveal the existence of different types of ion aggregates, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). diva-portal.orgscispace.com

A study combining neutron total scattering and empirical potential structure refinement for a NaPF6 solution in diglyme (B29089) showed that 82% of the sodium ions are bound as Na+(diglyme)2 complexes, with the remainder forming various contact ion pairs. scispace.comresearchgate.net This specific solvation structure is believed to be crucial for the intercalation of sodium into graphite. scispace.com

Impact of Solvent Mixtures and Compositions on Solvation Dynamics

The composition of the solvent system, often a mixture of different organic carbonates, has a profound impact on the solvation structure and dynamics. Different solvents possess varying dielectric constants, viscosities, and abilities to donate electrons, all of which influence their interaction with Na+ and PF6- ions.

In mixed solvent systems, such as EC and DMC, a phenomenon known as preferential solvation can occur, where the Na+ ion is selectively solvated by one solvent component over the other. tue.nl Generally, EC, with its higher dielectric constant and polarity, is a better solvent for Na+ than linear carbonates like DMC. MD simulations have shown that the Na+ solvation shell in EC:DMC mixtures is enriched in EC molecules. rsc.org

The concentration of the NaPF6 salt also plays a crucial role. At low concentrations, the ions are well-separated and surrounded by solvent molecules. As the concentration increases, the number of solvent molecules per ion decreases, leading to a higher probability of ion pairing and the formation of larger ionic aggregates. chalmers.seacs.org This change in speciation from predominantly solvent-separated ions to a significant fraction of contact ion pairs and aggregates directly affects the electrolyte's transport properties. chalmers.se

Ionic Transport Properties and Their Determinants in NaPF6 Solutions

The ability of an electrolyte to efficiently transport sodium ions between the electrodes is a critical factor for battery performance, particularly at high charge and discharge rates. The key transport properties are ionic conductivity, ion self-diffusion coefficients, and the Na+ transference number.

Investigation of Ionic Conductivity Profiles Across Varying Concentrations and Temperatures

Ionic conductivity is a measure of an electrolyte's ability to conduct electric current via the movement of ions. It is influenced by the concentration of charge carriers, their mobility, and the viscosity of the medium.

Concentration Dependence: The ionic conductivity of NaPF6 electrolytes typically exhibits a bell-shaped curve as a function of salt concentration. acs.orgresearchgate.netnih.govresearchgate.net Starting from a dilute solution, the conductivity increases with concentration as the number of charge carriers increases. However, beyond a certain point, typically around 1 M, the conductivity begins to decrease. nih.govrsc.org This decrease is attributed to several factors, including increased electrolyte viscosity, which impedes ion movement, and the formation of ion pairs and larger aggregates that are less mobile and reduce the number of effective charge carriers. tue.nlnih.gov For example, in an EC:DMC (30:70 wt%) solvent mixture, the highest ionic conductivity for NaPF6 was observed at a concentration of 0.6 M. researchgate.net

Temperature Dependence: The ionic conductivity of NaPF6 electrolytes increases with temperature. researchgate.netnih.govmdpi.comresearchgate.net This is primarily due to the decrease in electrolyte viscosity at higher temperatures, which allows for greater ion mobility. tue.nl The temperature dependence of ionic conductivity often follows the Vogel-Tammann-Fulcher (VTF) equation, which describes the transport properties of liquids and polymers. researchgate.netlidsen.com Studies on NaPF6 in various solvent mixtures like EC:DEC, EC:DMC, and EC:DME have shown that while conductivity generally decreases at lower temperatures, the extent of this decrease and the temperature at which phase transitions occur vary with the solvent composition. mdpi.com For instance, 1 M NaPF6 in EC:DMC showed the best performance between -20 °C and +20 °C. mdpi.com

The table below presents a selection of reported ionic conductivity values for different NaPF6 electrolyte systems.

Electrolyte SystemConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)
NaPF6 in EC:DMC (30:70 wt%)0.6Ambient6.8
NaPF6 in EC:DMC (30:70 wt%)1.0Ambient~5.0
NaPF6 in TMP + 10 vol% FEC0.8255.41
NaPF6 in EC/DEC (1:1)1.0256.44
PEO-NaPF6 (n=10)-800.63

EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, TMP: Trimethyl Phosphate (B84403), FEC: Fluoroethylene Carbonate, DEC: Diethyl Carbonate, PEO: Poly(ethylene oxide)

Determination of Ion Self-Diffusion Coefficients and Transference Numbers

Ion Self-Diffusion Coefficients: The self-diffusion coefficient of an ion quantifies its random thermal motion within the electrolyte. These coefficients can be measured experimentally using techniques like pulsed-field gradient NMR (PFG-NMR) and are also accessible through MD simulations. researchgate.netnih.gov In general, the diffusion coefficients of both Na+ and PF6- decrease with increasing salt concentration due to the rise in viscosity and increased ion-ion interactions. nih.gov They also increase with temperature. nih.gov MD simulations have indicated that the Na+ ion often has a slightly lower mobility compared to the PF6- anion. nih.gov

Transference Number: The transference number of the sodium ion (tNa+) represents the fraction of the total ionic current carried by the Na+ ions. An ideal electrolyte would have a tNa+ of 1, meaning that only the cations are mobile. In reality, both cations and anions move under an electric field, and tNa+ is typically less than 0.5 in liquid electrolytes. rsc.org A low transference number can lead to the formation of concentration gradients within the electrolyte during battery operation, which can limit power output and lead to uneven current distribution.

The cation transference number has been observed to decrease with increasing salt concentration. For example, in NaPF6 in a 1:1 v/v mixture of two carbonate solvents, the transference number was found to decrease from approximately 0.5 at 0.1 M to about 0.3 at 2 M. rsc.org This decrease is linked to the increased formation of mobile anionic clusters at higher concentrations.

The following table summarizes key transport properties for NaPF6 electrolytes from various studies.

Electrolyte SystemPropertyValue
NaPF6 in EC:DEC (1:1 v/v)Cation Transference Number (0.1 M)~0.5
NaPF6 in EC:DEC (1:1 v/v)Cation Transference Number (2 M)~0.3
PEO:NaPF6Cation Transference Number0.32
Cross-linked PGE with 20 wt% NaPF6Ionic Conductivity (20 °C)1.33 x 10⁻³ S/cm
Cross-linked PGE with 20 wt% NaPF6Activation Energy0.10 eV

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, PEO: Poly(ethylene oxide), PGE: Polymer Gel Electrolyte

Analysis of Ion Association Phenomena and Their Influence on Transport Kinetics

In this compound (NaPF₆) electrolytes, the dissociation of the salt into free sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻) is incomplete. Instead, a dynamic equilibrium exists between fully dissociated ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). This phenomenon of ion association significantly governs the transport kinetics of the electrolyte system.

Spectroscopic studies have provided direct evidence of these associations. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy have identified absorbance peaks, such as the one at 740 cm⁻¹, which corresponds to the a1g mode of the PF₆⁻ anion and signifies the presence of both SSIPs and CIPs. researchgate.net The degree of ion association is influenced by several factors, including the solvent medium, salt concentration, and temperature. Research indicates that for glyme-based electrolytes, ion association becomes stronger as the solvent size decreases (e.g., in monoglyme vs. tetraglyme). researchgate.net Furthermore, increasing temperature can lead to stronger ion pairing, an effect attributed to the decrease in the dielectric constant of the solvents at higher temperatures. researchgate.net

The extent of ion association has a direct impact on the transport properties of the electrolyte, such as ionic conductivity and diffusion. Nuclear Magnetic Resonance (NMR) diffusometry measurements provide insights into this relationship. For instance, in certain carbonate-based electrolytes, similar self-diffusion coefficients for ²³Na and ¹⁹F at room temperature (298K) suggest significant cation-anion association. researchgate.net As the temperature increases, these diffusion coefficients tend to diverge, indicating a change in the association state. researchgate.net

| Comparative Salt Analysis | NaPF₆ exhibits superior salt dissociation and reduced ion-pairing compared to NaBF₄. | Leads to higher ionic conductivities for NaPF₆-based electrolytes, even in cases of comparable viscosity. | acs.org |

Solvent-Salt Interactions and Their Influence on Electrolyte Characteristics

The interactions between the NaPF₆ salt and the solvent molecules are critical in defining the electrolyte's fundamental properties, including its ionic conductivity, viscosity, and thermal stability. The choice of solvent dictates the solvation environment of the Na⁺ and PF₆⁻ ions, which in turn influences ion mobility and the degree of ion association.

Organic carbonates are the most commonly used solvents for NaPF₆ electrolytes. These include cyclic carbonates like ethylene carbonate (EC) and propylene (B89431) carbonate (PC), and linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). nih.govsirim.my EC, which is a solid at room temperature, is typically mixed with linear carbonates to create a liquid electrolyte with low viscosity. sirim.my The composition of the solvent mixture significantly impacts performance. For instance, binary mixtures of EC and DMC have been shown to yield higher ionic conductivity compared to EC:PC mixtures. sirim.my This is attributed to the lower viscosity and more favorable molecular orientation of DMC compared to the bulkier PC molecule, which can hinder ionic transfer. sirim.my The addition of DEC, despite its lower viscosity than DMC, can reduce ionic conductivity due to its larger molecular structure, which may decrease the orientational polarization in the electrolyte. sirim.my

The concentration of NaPF₆ in the solvent also plays a crucial role. Ionic conductivity does not increase linearly with concentration. Typically, it rises to a maximum value and then decreases. rsc.orgtue.nl For NaPF₆ in an EC:DEC mixture, the highest bulk conductivity of 8.8 mS cm⁻¹ was observed at a concentration of 1 M. rsc.org Increasing the concentration beyond this point leads to a drop in conductivity, which is a trade-off between the increased number of charge carriers and the corresponding sharp increase in solution viscosity and ion-ion interactions that impede mobility. rsc.org

Ether-based solvents, such as glymes (e.g., diglyme, tetraglyme), represent another important class of solvents. researchgate.netacs.org The solvation environment in ethers differs from that in carbonates. Studies combining glymes with phosphate-based co-solvents have shown that NaPF₆-based electrolytes exhibit remarkably higher ionic conductivities than those based on sodium tetrafluoroborate (B81430) (NaBF₄), even with comparable viscosities. acs.org This highlights the critical role of the solvent in promoting salt dissociation. acs.org However, the length of the glyme chain also has a detrimental effect, with longer chains (like tetraglyme) leading to higher viscosity and lower ionic conductivity compared to shorter chains (like diglyme). acs.org

The stability of the electrolyte is also a function of solvent-salt interactions. Traces of water in carbonate solvents can lead to the hydrolysis of the PF₆⁻ anion, a reaction that produces hydrofluoric acid (HF). researchgate.netelsevierpure.comosti.gov This degradation can occur even in battery-grade solvents with very low water content (<20 ppm) and has significant implications for the shelf-life and performance of sodium-ion batteries. researchgate.netelsevierpure.com

Table 2: Ionic Conductivity of 1M NaPF₆ in Various Solvent Systems at Room Temperature

Solvent System (by volume/mole) Ionic Conductivity (mS/cm) Key Observation Source(s)
EC:DMC (1:1) 12.30 High conductivity due to low viscosity of DMC. sirim.my
EC:PC (1:1) ~7.72 (for 0.8M) Lower conductivity, attributed to higher viscosity and steric hindrance from PC. sirim.my
EC:DEC (1:1) 8.8 A balance between charge carriers and viscosity. rsc.org
EC:DMC (1:1) 11.2 Confirms high conductivity for this standard binary system. rsc.org
EC₀.₄₅:PC₀.₄₅:DMC₀.₁₀ 7.6 Addition of PC increases viscosity and lowers conductivity compared to EC:DMC. rsc.org
PC:EA (1:1) + 0.5 vol% VC ~9.5 Ethyl acetate (B1210297) (EA) as a co-solvent can yield high conductivity. researchgate.net
Diglyme (G2)/TEP ~6.0 Ether/phosphate mixture shows good conductivity due to high salt dissociation. acs.org

| Tetraglyme (G4)/TEP | ~4.0 | Longer glyme chain increases viscosity, reducing conductivity. | acs.org |

Table of Mentioned Compounds

Compound Name Abbreviation / Formula
This compound NaPF₆
Ethylene Carbonate EC
Propylene Carbonate PC
Dimethyl Carbonate DMC
Diethyl Carbonate DEC
Ethyl Acetate EA
Vinylene Carbonate VC
Monoglyme G1
Diglyme G2
Tetraglyme G4
Triethyl Phosphate TEP
Sodium bis(trifluoromethanesulfonimide) NaTFSI
Sodium Tetrafluoroborate NaBF₄

Degradation Pathways and Stability Studies of Napf6 Based Electrolytes

Hydrolysis Mechanisms and Formation of Decomposition Products

The primary degradation route for NaPF6 in an electrolyte is hydrolysis, a reaction initiated by the presence of even trace amounts of water. osti.govresearchgate.net This process leads to the formation of highly reactive and corrosive species, most notably hydrofluoric acid (HF). osti.goviaea.orgepa.govelsevierpure.comosti.gov The hydrolysis of the hexafluorophosphate (B91526) anion (PF6−) is understood to be an autocatalytic process. osti.gov

The initial reaction involves NaPF6 and water, leading to the formation of phosphorus oxyfluoride (POF3) and HF. This can be followed by further reactions with the carbonate solvents, like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), present in the electrolyte. These subsequent reactions can produce various organophosphate compounds and other byproducts. osti.goviaea.orgepa.govelsevierpure.comosti.gov For instance, the reaction of PF6- with water can be summarized as:

NaPF₆ + H₂O → NaF + POF₃ + 2HF

Impact of Trace Water Content on Electrolyte Stability and Performance

The presence of minute quantities of water, often at the parts-per-million (ppm) level, profoundly affects the stability of NaPF6-based electrolytes and, consequently, the battery's performance. osti.govresearchgate.net Water acts as a catalyst for the hydrolysis of NaPF6, setting off a chain of detrimental degradation reactions. osti.govfrontiersin.org

Key impacts of trace water content include:

Formation of Corrosive Species : As detailed above, water initiates the production of hydrofluoric acid (HF), which is highly corrosive to both the anode and cathode materials. osti.govfrontiersin.org This corrosion can lead to the dissolution of active materials and the degradation of the current collectors.

Increased Interfacial Resistance : The decomposition products can accumulate on the surface of the electrodes, forming a resistive layer that impedes the transport of sodium ions. This leads to increased cell polarization and reduced power capability.

Capacity Fade and Reduced Coulombic Efficiency : The continuous consumption of the electrolyte and the damage to the electrode materials result in a gradual loss of the battery's capacity over repeated charge-discharge cycles. researchgate.netfrontiersin.org Side reactions also lower the coulombic efficiency, as more charge is consumed in parasitic reactions rather than being stored. frontiersin.org

Studies have demonstrated a direct link between the water content of the electrolyte and the rate of performance degradation. For instance, in a NaNi₀.₄Fe₀.₂Mn₀.₄O₂/hard carbon full cell, the capacity dropped from 91 ± 0.5 mAh/g to 14 ± 2 mAh/g when the electrolyte contained 100 ppm of added water. researchgate.net This highlights the critical need for stringent moisture control during electrolyte preparation and cell assembly.

Role of Electrolyte Additives in Mitigating Degradation and Enhancing Stability

HF and Water Scavengers : Some additives are designed to react with and neutralize HF as it is formed, preventing it from damaging other cell components. For example, N,N-diethyltrimethylsilylamine (DETMSA) has been shown to act as a water scavenger, improving capacity retention significantly. frontiersin.org Another example is 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), which has been identified as an effective HF scavenger. osti.goviaea.orgepa.govosti.gov The use of such scavengers can stabilize the electrolyte and extend the cycle life of the battery. researchgate.netfrontiersin.org Bis(2,2,2-trifluoroethyl) carbonate (BSTFA) is another additive that can remove both HF and H₂O. sciepublish.comsciepublish.com

Film-Forming Additives : Additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are known to form a stable solid electrolyte interphase (SEI) on the electrode surfaces. sciepublish.comsciepublish.commdpi.com A robust SEI layer can act as a physical barrier, preventing the electrolyte from coming into direct contact with the electrode material, thus suppressing further decomposition reactions. sciepublish.comsciepublish.com FEC, in particular, can be preferentially reduced to form a stable interface containing sodium fluoride (B91410) (NaF). sciepublish.comsciepublish.comrsc.org However, some studies indicate that FEC is not effective in protecting electrodes from HF exposure. osti.goviaea.orgepa.govelsevierpure.comosti.gov Sodium difluoro(oxalato) borate (B1201080) (NaDFOB) is another additive noted for its ability to mitigate degradation. mdpi.com

The table below summarizes the function of various additives in NaPF6-based electrolytes.

Table 1: Functions of Common Electrolyte Additives
Additive Function Reference
Fluoroethylene Carbonate (FEC) Film-Forming sciepublish.comsciepublish.commdpi.com
Vinylene Carbonate (VC) Film-Forming sciepublish.comsciepublish.com
N,N-diethyltrimethylsilylamine (DETMSA) Water Scavenger frontiersin.org
2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2) HF Scavenger osti.goviaea.orgepa.govosti.gov
Bis(2,2,2-trifluoroethyl) carbonate (BSTFA) HF and H₂O Scavenger sciepublish.comsciepublish.com
Sodium Difluoro(oxalato) borate (NaDFOB) Degradation Mitigation mdpi.com

Thermal Stability Analysis of NaPF6 Electrolytes and Electrode-Electrolyte Interfaces

The thermal stability of the electrolyte is a paramount safety concern for sodium-ion batteries. Exothermic reactions between the charged electrode materials and the electrolyte can lead to a self-sustaining increase in temperature, a hazardous condition known as thermal runaway.

NaPF6-based electrolytes generally begin to decompose at temperatures between 250°C and 300°C. mdpi.com However, when in contact with charged electrode materials, the onset of exothermic reactions can occur at much lower temperatures. mdpi.comresearchgate.net For instance, sodiated hard carbon can exhibit exothermic reactions starting around 150°C. mdpi.com The interaction between a sodiated tin anode and a NaPF6-based electrolyte has been shown to generate significant heat, with a major exothermic peak corresponding to the decomposition of the SEI layer. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating the thermal stability of electrolytes and their interactions with electrodes.

Thermogravimetric Analysis (TGA) : TGA measures the mass loss of a sample as a function of temperature. For NaPF6 electrolytes, TGA can determine the onset temperature of decomposition, indicated by a significant weight loss. For example, a NaPF6/PC electrolyte shows significant decomposition above 100°C. iphy.ac.cn

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow associated with thermal transitions in a sample. It is used to identify the onset temperatures and the amount of heat released during exothermic decomposition reactions. mdpi.comresearchgate.netiphy.ac.cn DSC studies have shown that NaPF6-based electrolytes exhibit a strong exothermic peak around 320°C. mdpi.com When in contact with charged electrodes, such as vanadium-based cathodes, the onset of exothermic peaks shifts to lower temperatures. mdpi.comresearchgate.net

The table below presents thermal stability data for NaPF6 electrolytes under various conditions.

Table 2: Thermal Stability Data for NaPF6 Electrolytes
System Technique Onset Temperature (°C) Heat Generation (J/g) Reference
1M NaPF₆ in EC:DEC DSC ~270-300 - mdpi.com
Sodiated Sn electrode in NaPF₆ electrolyte DSC - 1719.4 rsc.orgrsc.org
NaPF₆/PC electrolyte DSC ~320 - mdpi.com
NaPF₆/PC electrolyte TGA >100 - iphy.ac.cn
Charged Hard Carbon in NaPF₆ electrolyte DSC ~150 - mdpi.com

To develop a comprehensive understanding of thermal degradation, it is crucial to identify the products formed during heating. This is accomplished using a combination of ex situ and in situ analytical techniques.

Ex Situ Analysis : In this approach, battery components are analyzed after being subjected to thermal stress. Techniques such as X-ray diffraction (XRD) are used to identify changes in the crystal structure of the electrode materials. mdpi.com For example, ex situ XRD has shown that the decomposition products of charged vanadium-based cathodes in the presence of a NaPF6 electrolyte differ significantly from those of the dry electrodes. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful ex situ tool. For instance, ²³Na NMR can be used to track the formation of different sodium species, including quasi-metallic sodium clusters, in hard carbon electrodes after cycling. db-thueringen.de ¹⁹F NMR can be used to monitor the formation of NaF, a common degradation product. rsc.org

In Situ Analysis : These techniques allow for real-time monitoring of the degradation processes as they occur. While not explicitly detailed for the thermal degradation of NaPF6 in the provided context, in situ methods such as in situ gas chromatography or mass spectrometry are commonly used in battery research to track the evolution of volatile decomposition products during heating. In situ NMR has also been employed to monitor the sodiation and desodiation processes and the associated electrolyte changes during electrochemical cycling. db-thueringen.de

These advanced characterization methods provide invaluable insights into the complex thermal degradation pathways, which is critical for designing safer and more durable sodium-ion batteries.

Interfacial Chemistry and Solid Electrolyte Interphase Sei / Cathode Electrolyte Interphase Cei Formation

Mechanism of Solid Electrolyte Interphase (SEI) Formation on Anode Materials in NaPF6 Electrolytes

The SEI forms on the anode surface during the initial charging cycles, a result of the electrolyte's reductive decomposition. nih.gov This layer must be ionically conductive to allow Na+ transport but electronically insulating to prevent further electrolyte breakdown. nih.gov The composition and morphology of the SEI are highly dependent on the electrolyte formulation, including the solvent, salt, and any additives present.

The hexafluorophosphate (B91526) (PF6-) anion plays a direct and crucial role in shaping the SEI. The decomposition of the NaPF6 salt contributes significantly to the formation of inorganic species within the SEI. rsc.org A key decomposition product is sodium fluoride (B91410) (NaF), which is considered a vital component for a stable and effective SEI. acs.orgcsic.es The presence of NaF is believed to enhance the mechanical robustness and passivating properties of the SEI layer.

In carbonate-based electrolytes, the decomposition of NaPF6 can lead to the formation of species like NaF, Na2CO3, and sodium phosphates (e.g., Na3PO4). nih.govsciepublish.com Without additives, electrolytes containing NaPF6 can form an unstable SEI rich in Na2CO3 and Na3PO4. nih.gov However, the introduction of additives like fluoroethylene carbonate (FEC) can promote the formation of a more stable, NaF-rich SEI. csic.esnih.gov Theoretical studies have shown that anion decomposition can be influenced by radical species produced from the chemical reduction of the solvent. acs.org

The SEI is often described as a mosaic or layered structure, with both organic and inorganic components. d-nb.infofrontiersin.org The decomposition of solvent molecules, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), leads to the formation of organic species like sodium ethylene dicarbonate (B1257347) (SEDC) and sodium alkyl carbonates. uri.eduscispace.com The interplay between anion and solvent decomposition dictates the final composition and structure of the SEI. For instance, in some ether-based electrolytes, the SEI is found to be thin and rich in inorganic compounds like NaF and Na2O, which are decomposition products of the salt and trace oxygen, respectively. researchgate.net

The solvation structure of Na+ ions in the electrolyte significantly influences the SEI formation process. rsc.orgacs.org The arrangement of solvent molecules and anions around the Na+ cation determines which species are present at the electrode-electrolyte interface and are thus more likely to be reduced.

In conventional, low-concentration electrolytes (around 1 M), Na+ is typically strongly solvated by solvent molecules. acs.org This can lead to an SEI that is rich in organic decomposition products from the solvent. acs.org As the salt concentration increases, more anions enter the Na+ solvation sheath, forming contact ion pairs (CIPs) and aggregates (AGGs). rsc.org This increased presence of the PF6- anion at the interface can lead to a more anion-derived, inorganic-rich SEI. rsc.org

The type of solvent also plays a critical role. Ether-based solvents, for example, can lead to the formation of a thin, uniform, and dense SEI with a higher proportion of inorganic species compared to the thicker, fluffier, and more organic-rich SEI formed in carbonate-based electrolytes. arxiv.orguchicago.edu The weaker interaction between Na+ and ether solvents can facilitate faster ion diffusion at the SEI/electrolyte interface. researchgate.net Modulating the solvation structure by using co-solvents or increasing salt concentration is a key strategy for engineering a desirable SEI. rsc.org

A variety of advanced analytical techniques are employed to characterize the composition, morphology, and thickness of the SEI layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to identify the chemical composition and bonding environments of the elements within the SEI. uri.educsic.esresearchgate.net By analyzing the core level spectra of elements like C, O, F, Na, and P, researchers can identify specific organic and inorganic components of the SEI, such as sodium alkoxides, NaF, Na2O, and phosphate (B84403) species. researchgate.netarxiv.org Depth profiling, which involves sputtering away layers of the SEI with an ion beam, allows for the analysis of the SEI's composition as a function of depth, revealing its layered structure. arxiv.orguchicago.edu

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the SEI's morphology and thickness. frontiersin.org Cryogenic TEM (cryo-TEM) is particularly valuable as it allows for the observation of the SEI in its native, frozen state, minimizing damage from the electron beam and providing a more accurate representation of its structure. nih.govfrontiersin.orgnih.gov Cryo-TEM studies have revealed the multilayered nature of the SEI and the differences in morphology between SEIs formed in different electrolytes. nih.gov

Electron Energy Loss Spectroscopy (EELS): Often used in conjunction with TEM, EELS provides information about the elemental composition and electronic structure of the SEI at the nanoscale. researchgate.net Cryogenic EELS can be used to probe light elements and their bonding within the SEI. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another surface-sensitive technique that provides detailed molecular and elemental information about the SEI with high spatial resolution. d-nb.inforesearchgate.net It can be used to create 3D chemical maps of the SEI, revealing the spatial distribution of its various components. d-nb.info

Table 1: Spectroscopic and Microscopic Characterization of SEI Layers in NaPF6 Electrolytes

Analytical Technique Information Obtained Key Findings in NaPF6 Systems
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and depth profiling of the SEI. arxiv.orgresearchgate.net Identifies NaF, Na2O, Na2CO3, sodium alkyl carbonates (RCH2ONa), and phosphate species (NaxPOyFz) as common SEI components. uri.eduresearchgate.netcsic.es Reveals a layered structure, often with an organic-rich outer layer and an inorganic-rich inner layer. arxiv.orguchicago.edu
Transmission Electron Microscopy (TEM) / Cryo-TEM Morphology, thickness, and structure of the SEI. frontiersin.orgnih.gov Shows that SEI in ether-based electrolytes is often thin and uniform, while in carbonate-based electrolytes it can be thicker and less uniform. arxiv.orguchicago.edu Cryo-TEM reveals multilayer structures, for example, an outer NaF-rich amorphous phase and an inner Na3PO4 phase when FEC is used. nih.gov
Electron Energy Loss Spectroscopy (EELS) / Cryo-EELS Elemental composition and electronic structure at the nanoscale. nih.govresearchgate.net Complements TEM by providing chemical information about the observed structures. researchgate.net

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular and elemental composition with high spatial resolution; 3D chemical mapping. d-nb.inforesearchgate.net | Provides detailed spatial distribution of different SEI components, confirming the heterogeneous nature of the SEI. d-nb.inforesearchgate.net |

Cathode Electrolyte Interphase (CEI) Formation and Stability in NaPF6 Electrolyte Systems

Similar to the SEI on the anode, a passivating layer known as the Cathode Electrolyte Interphase (CEI) forms on the cathode surface due to electrolyte oxidation at high potentials. oaepublish.comsemanticscholar.org A stable CEI is crucial for preventing continuous electrolyte decomposition, protecting the cathode structure from degradation, and ensuring stable long-term cycling. researchgate.netsemanticscholar.orgmdpi.com

The composition of the CEI in NaPF6-based electrolytes is also influenced by the decomposition of both the salt and the solvent. researchgate.net The PF6- anion can decompose at high voltages, contributing to the formation of inorganic species in the CEI. acs.org In ether-based electrolytes like 1 M NaPF6 in diglyme (B29089), a unique polymer-inorganic CEI has been identified on high-voltage cathodes, contributing to excellent cyclability and rate capability. researchgate.net This stable CEI helps to facilitate fast charge transfer. researchgate.net The use of additives can also play a significant role in forming a more robust and effective CEI. sciepublish.comresearchgate.net

Interfacial Stability and Its Correlation with Electrochemical Performance

A stable, thin, and uniform SEI with high ionic conductivity allows for efficient Na+ transport while effectively preventing further electrolyte reduction. researchgate.net This leads to high coulombic efficiency and long cycle life. For instance, the formation of a dense and uniform SEI with a high content of inorganic species like NaF in ether-based electrolytes contributes to superior cycling stability. acs.orgarxiv.org Conversely, a thick, porous, or unstable SEI, often rich in organic components, can lead to poor performance. arxiv.org

Similarly, a stable CEI protects the cathode from oxidative degradation and suppresses side reactions with the electrolyte, which is particularly important for high-voltage cathode materials. researchgate.netsemanticscholar.org The formation of a robust CEI has been shown to enable excellent high-voltage cycling stability. researchgate.net The synergistic effect of stable SEI and CEI layers is essential for achieving high-performance sodium-ion batteries.

Strategies for Interfacial Chemistry Modulation to Enhance Battery Performance

Several strategies are employed to control and improve the properties of the SEI and CEI in NaPF6-based electrolytes:

Electrolyte Additives: The use of additives like fluoroethylene carbonate (FEC) is a widely adopted and effective strategy. sciepublish.comacs.org FEC is preferentially reduced on the anode surface, forming a stable, NaF-rich SEI that improves cycling stability and capacity retention. nih.govnih.govsciepublish.com Other additives are also being explored to enhance the stability of both the SEI and CEI. sciepublish.com

Electrolyte Concentration: Adjusting the salt concentration can modify the Na+ solvation structure, thereby influencing the composition of the interfacial layers. rsc.org Higher concentrations can promote the formation of an anion-derived, inorganic-rich SEI, which can be more stable. rsc.org

Solvent Selection: The choice of solvent has a profound impact on interfacial chemistry. Ether-based electrolytes, for example, have been shown to form more stable and efficient SEI and CEI layers compared to traditional carbonate-based electrolytes in certain systems. arxiv.orgresearchgate.netresearchgate.net

Artificial Interphases: A proactive approach involves creating an artificial SEI or CEI layer on the electrode surface before cell assembly. This pre-formed layer can be designed to have optimal properties for stability and ionic transport. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Formula
Sodium Hexafluorophosphate NaPF6
Sodium Fluoride NaF
Sodium Carbonate Na2CO3
Sodium Phosphate Na3PO4
Fluoroethylene Carbonate FEC
Ethylene Carbonate EC
Propylene Carbonate PC
Sodium Ethylene Dicarbonate SEDC
Sodium Oxide Na2O
Diglyme
Contact Ion Pairs CIPs
Aggregates AGGs
Dimethoxyethane DME
Diethylene Carbonate DEC
Sodium Perchlorate (B79767) NaClO4
Sodium Bis(fluorosulfonyl)imide NaFSI
Sodium (trifluoromethanesulfonyl)(fluorosulfonyl)imide NaFTFSI
Sodium Bis(trifluoromethanesulfonyl)imide NaTFSI
Lithium Hexafluorophosphate LiPF6
Lithium Bis(fluorosulfonyl)imide LiFSI
2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene FM2
Difluoroethylene Carbonate DFEC
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether HFE
Sodium Iron Phosphate NFPO
Di-tert-butyl dicarbonate DTD
Tris(trimethylsilyl) phosphite TMSP
Vinylene Carbonate VC
Sodium Oxalyldifluoroborate NaODFB
Tetraethylene glycol dimethyl ether TEGDME
Trimethyl phosphite TMP
Tin Phosphide
Sodium Hydroxide (B78521) NaOH
Hydrofluoric Acid HF
Sodium Iron Vanadium Phosphate NVP
Sodium Vanadium Phosphate Fluoride NVPOF
NaCu1/9Ni2/9Fe1/3Mn1/3O2 NCMFNZO
Triethyl phosphate TEP
Poly(ethylene oxide) PEO
Titanium Dioxide TiO2
Hydroxyethyl cellulose HEC
Lithium Manganese Oxide LiMn2O4
Lithium Nickel Cobalt Oxide

Electrochemical Performance Analysis of Napf6 Based Electrolytes in Sodium Ion Battery Systems

Compatibility and Performance with Various Anode Materials

Hard Carbon Anodes

Hard carbon is a promising anode material for SIBs due to its abundance and high specific capacity. ucsd.edu The performance of hard carbon anodes is notably dependent on the electrolyte composition.

Ether-based electrolytes generally demonstrate superior performance with hard carbon anodes compared to carbonate-based electrolytes. ucsd.edunih.gov For instance, hard carbon in a tetraethylene glycol dimethyl ether (TEGDME)-based electrolyte with NaPF6 exhibits enhanced rate capability, capacity retention, and coulombic efficiency. nih.gov The use of a 1 M NaPF6 in diethylene glycol dimethyl ether (DME) for a full cell with a hard carbon anode resulted in an initial coulombic efficiency (ICE) of 87.69% for the hard carbon half-cell and 78.5% for the full cell, with a cyclic stability of 92% over 200 cycles. researchgate.net

Modifications to the electrolyte can further enhance performance. The introduction of a step-by-step desolvation strategy in a 1 M NaPF6-G2 electrolyte led to a high capacity retention of 82.3% at a high current density of 2 A g⁻¹ and 70.3% at 5 A g⁻¹. pnas.org In a pristine 1 M NaPF6-G2 electrolyte, the capacity retention was significantly lower at the same current densities. pnas.org Another study showed that an optimized hard carbon anode in an ether-based electrolyte with NaPF6 delivered a reversible capacity of 321.5 mAh g⁻¹ at 50 mA g⁻¹ and maintained 86.9% of its capacity after 2000 cycles at 1 A g⁻¹. nih.gov

The addition of additives to carbonate electrolytes has also been explored. The use of butyl-1,4-di(methylpyrrolidinium) di[hexafluorophosphate] (C4di[mPy]di[PF6]) as an additive in an ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC) electrolyte improved the capacity retention of a Na||HC half-cell to 90.4% after 400 cycles at 100 mA g⁻¹. mdpi.com

Interactive Data Table: Performance of Hard Carbon Anodes with NaPF6 Electrolytes

Electrolyte CompositionInitial Coulombic Efficiency (ICE)Capacity/Capacity RetentionCycling ConditionsReference
1 M NaPF6 in DME87.69% (half-cell)94% capacity retention100 cycles at 1C-2C researchgate.net
1 M NaPF6 in DME78.5% (full cell)92% capacity retention200 cycles at 1C-2C researchgate.net
1 M NaPF6-G2 (predesolvated)-94.1% capacity retention4000 cycles at 0.5 A g⁻¹ pnas.org
1 M NaPF6-G2 (predesolvated)-91% capacity retention4500 cycles at 1 A g⁻¹ pnas.org
Optimized ether-based-321.5 mAh g⁻¹at 50 mA g⁻¹ nih.gov
Optimized ether-based-86.9% capacity retention2000 cycles at 1 A g⁻¹ nih.gov
EC/DMC + 2 wt% C4di[mPy]di[PF6]-90.4% capacity retention400 cycles at 100 mA g⁻¹ mdpi.com
EC/DMC + 2 wt% C4di[mPy]di[PF6]-82% capacity retention500 cycles at 300 mA g⁻¹ mdpi.com

Sodium Metal Anodes

Sodium metal anodes offer high theoretical specific capacity but are plagued by issues like dendrite growth and unstable SEI formation. oaepublish.com The electrolyte plays a crucial role in mitigating these challenges.

Ether-based electrolytes are generally more compatible with sodium metal anodes than carbonate-based ones. researchgate.net Glyme-based electrolytes, for example, promote the formation of a stable and inorganic-rich SEI containing Na2O and NaF, which enables dendrite-free sodium plating. rsc.org In contrast, carbonate-based electrolytes without additives tend to form an unstable SEI, leading to continuous electrolyte consumption. nih.gov

The addition of fluoroethylene carbonate (FEC) to a 1 M NaPF6 in DME electrolyte was shown to improve the coulombic efficiency of a Na3V2(PO4)3 (NVP)||Na cell. nih.gov However, FEC's reactivity with the sodium metal can lead to an unstable SEI. nih.gov To counteract this, the addition of 1,1,1,3,3,3-hexafluoroisopropylmethyl ether (HFPM) was found to stabilize the sodium metal surface. nih.gov A Na||Na symmetric cell with a 1 M NaPF6-DME/FEC/HFPM electrolyte exhibited stable cycling for 800 hours. nih.gov

In another study, the introduction of bis(2,2,2-trifluoroethyl) ether (BTFE) as a diluent in a concentrated NaFSI in DME electrolyte created a localized high-concentration electrolyte, which enabled dendrite-free sodium deposition and stable cycling of a Na3V2(PO4)3/Na battery with 90.8% capacity retention after 4000 cycles. rsc.org

Interactive Data Table: Performance of Sodium Metal Anodes with NaPF6 Electrolytes

Electrolyte CompositionPerformance MetricCycling ConditionsReference
1 M NaPF6 in DME/FEC/HFPMStable cycling for 800 h0.5 mA cm⁻², 0.5 mAh cm⁻² nih.gov
1 M NaPF6 in DME/FEC/HFPMStable cycling for 800 h1 mA cm⁻², 1 mAh cm⁻² nih.gov
0.3 M NaPF6 with BSTFA92.63% capacity retention1955 cycles at 2C mdpi.com
1 M NaPF6 in DMEPoor cycling performance- nih.gov
2.1 M NaFSI in DME/BTFE90.8% capacity retention4000 cycles rsc.org

Other Anode Materials

Besides hard carbon and sodium metal, research has also explored other anode materials with NaPF6-based electrolytes, such as alloy and conversion-type anodes.

For antimony-tin (SbSn) microparticle anodes, ether-based electrolytes have shown significant advantages over carbonate-based ones. In a 1 M NaPF6/EGDEE (ethylene glycol diethyl ether) electrolyte, SbSn anodes maintained a high capacity of 582.3 mAh g⁻¹ after 100 cycles at 0.2 A g⁻¹. polyu.edu.hk Similarly, in a 1 M NaPF6/THF (tetrahydrofuran) electrolyte, the capacity was 507.6 mAh g⁻¹ under the same conditions. polyu.edu.hk These results highlight the critical role of the SEI formed in ether solvents in stabilizing alloy anodes. polyu.edu.hk

A continuous-flow synthesis method was used to create high-entropy sodium vanadium fluorophosphate, which was tested in an electrolyte of 1.0 M NaPF6 in a mixture of EC, DMC, and ethyl methyl carbonate (EMC) with 5% FEC, demonstrating its potential for high rate capacity. acs.org

Compatibility and Performance with Various Cathode Materials

The stability and performance of the cathode are equally dependent on the electrolyte composition. The formation of a stable cathode electrolyte interphase (CEI) is crucial for preventing side reactions and ensuring long cycle life.

Layered Oxide Cathodes

Layered transition metal oxides are a prominent class of cathode materials for SIBs. mdpi.com The choice of electrolyte can significantly impact their structural stability and electrochemical performance.

For an O3-type NaCrO2 cathode, an electrolyte of 0.5 M NaPF6 in propylene (B89431) carbonate (PC) with fluoroethylene carbonate (FEC) was used. mdpi.com In a study on a P2-type Na0.67[Fe0.5Mn0.5]O2 cathode, an electrolyte of 1 M NaPF6 in EC:PC (1:1) was employed. bohrium.com

Research on a NaNi1/3Fe1/3Mn1/3O2 cathode in a full cell with a hard carbon anode showed that an optimized electrolyte of 1 M NaPF6 in PC-EMC (1:1 v/v) with 2 wt% FEC, 1 wt% PST, and 1 wt% DTD additives enabled the cell to maintain up to 92.2% of its capacity after 1,000 cycles at 1C. nih.gov The additives were found to promote the formation of a robust SEI on the anode and a dense CEI on the cathode. nih.gov

For a high-voltage O3-type layered oxide, an electrolyte consisting of 1 M NaPF6 in EC/DEC (1/1, V/V) with 1 vol% FEC was utilized to stabilize the material at high voltages. acs.orgnih.gov

Interactive Data Table: Performance of Layered Oxide Cathodes with NaPF6 Electrolytes

Cathode MaterialElectrolyte CompositionPerformance MetricCycling ConditionsReference
NaNi1/3Fe1/3Mn1/3O21 M NaPF6 in PC-EMC + additives92.2% capacity retention1000 cycles at 1C nih.gov
Na0.67MnO21 M NaPF6 in DEGDME + HFME87.3% capacity retention350 cycles rsc.org
O3-Type Layered Oxide1 M NaPF6 in EC/DEC + 1 vol% FECHigh-voltage stabilization- acs.orgnih.gov
P2-Type Na0.67[Fe0.5Mn0.5]O21 M NaPF6 in EC:PC (1:1)-- bohrium.com
O3-NaCrO20.5 M NaPF6 in PC:FEC-- mdpi.com

Polyanionic Cathodes

Polyanionic compounds are another important class of cathode materials, known for their structural stability.

For a Na3V2(PO4)3 (NVP) cathode, a 1 M NaPF6 in DME electrolyte showed a high initial coulombic efficiency of 92.6% in a half-cell. researchgate.net In a full cell with a hard carbon anode, the ICE was 78.5%. researchgate.net When paired with a sodium metal anode in a 1 M NaPF6-DME/FEC/HFPM electrolyte, NVP||Na cells demonstrated excellent capacity retention of 94% after 2000 cycles and a high average coulombic efficiency of 99.9% at 5C. nih.gov

A NaVPO4F cathode tested with a NaPF6-based electrolyte delivered a discharge capacity of 136 mAh g⁻¹ at 14.3 mA g⁻¹ with an average discharge voltage of about 4.0 V. bestmag.co.uknih.gov

For an olivine (B12688019) iron phosphate (B84403) (NaFePO4) cathode, a 1 M NaPF6 in diglyme (B29089) electrolyte enabled excellent capacity retention of 96% and 98% after 500 cycles at 1C and 5C, respectively. osti.gov A full cell using a pre-sodiated Na0.9FePO4 cathode and a hard carbon anode in the same electrolyte demonstrated a remarkable capacity retention of about 84% at 3C and 5C after 1000 cycles. osti.gov

Interactive Data Table: Performance of Polyanionic Cathodes with NaPF6 Electrolytes

Cathode MaterialElectrolyte CompositionPerformance MetricCycling ConditionsReference
Na3V2(PO4)3 (NVP)1 M NaPF6 in DME92.6% ICE (half-cell)- researchgate.net
NVPNa cell1 M NaPF6-DME/FEC/HFPM94% capacity retention
NaVPO4FNaPF6-based136 mAh g⁻¹ discharge capacityat 14.3 mA g⁻¹ bestmag.co.uknih.gov
NaFePO41 M NaPF6 in Diglyme96% capacity retention500 cycles at 1C osti.gov
NaFePO41 M NaPF6 in Diglyme98% capacity retention500 cycles at 5C osti.gov
Na0.9FePO4hard carbon1 M NaPF6 in Diglyme~84% capacity retention

Prussian Blue Analogues

Prussian Blue analogues (PBAs) are considered promising cathode materials for SIBs due to their open-framework structure, which allows for the facile intercalation and deintercalation of sodium ions, and their low cost. macsenlab.comresearchgate.net The electrochemical performance of PBA cathodes is significantly influenced by the composition of the NaPF6-based electrolyte.

Studies have shown that an electrolyte comprising 1M NaPF6 in a mixture of ethylene carbonate (EC) and propylene carbonate (PC), with the addition of fluoroethylene carbonate (FEC) as an additive, provides excellent performance for sodium Prussian Blue cathodes. um.es In one study, an electrolyte of 1M NaPF6 in EC:PC with 2% FEC demonstrated a high reversible specific charge of 130 mAh g⁻¹ and maintained 87% of its capacity after 40 cycles in a C-rate capability test. um.es The presence of a stable passivation layer on the electrode surface, formed through interactions with the electrolyte, has been identified as crucial for the stability of PBA electrodes. acs.org

The synthesis method of PBAs also plays a role in their electrochemical behavior. Rapid precipitation during synthesis can lead to defects and the inclusion of interstitial water, which can negatively impact performance. acs.org However, methods to produce highly crystalline PBAs with fewer defects have been developed, leading to high reversible capacities of 150 mAh g⁻¹ and good rate performance. acs.org Mild heat treatment of PBAs has also been shown to reduce lattice water, resulting in smaller voltage hysteresis, improved rate capability, and capacity retention of over 80% after 750 cycles. rsc.org

Electrolyte CompositionCathode MaterialKey Performance MetricsReference
1M NaPF6 in EC:PC:FEC (49:49:2)Sodium Prussian BlueReversible specific charge: 130 mAh g⁻¹, Capacity retention: 87% after 40 cycles um.es
1M NaPF6 in sulfoneNa2NixMnyFe(CN)6Reversible capacity: 150 mAh g⁻¹, High rate performance: 77 mAh g⁻¹ at 1600 mA g⁻¹ acs.org

Organic Cathodes

Organic cathode materials are emerging as a sustainable alternative to inorganic cathodes due to their tunable structures, low cost, and environmental benignity. The performance of these organic cathodes is closely tied to the choice of electrolyte.

Covalent organic frameworks (COFs) are a class of porous crystalline polymers that have shown promise as cathode materials for SIBs. chinesechemsoc.org When used with a 1.0 M NaPF6 electrolyte in 1,2-dimethoxyethane, a 3D COF cathode exhibited distinct redox peaks, indicating reversible sodium ion storage. chinesechemsoc.org The stability of the COF in the electrolyte is a key factor for long-term battery performance. chinesechemsoc.org

Layered organic cathodes, such as those based on tetracyanoquinodimethane (TAQ), have also demonstrated high energy and power densities in SIBs. acs.org A TAQ-based cathode in an electrolyte of 1M NaPF6 in a mixture of DME and Diglyme (1:1) delivered a high electrode-level specific capacity. acs.org A full cell using this system showed a cathode capacity of 196 mAh g⁻¹ after 5000 cycles at 2 A g⁻¹, corresponding to a capacity retention of 94%. acs.org

Electrolyte CompositionOrganic Cathode MaterialKey Performance MetricsReference
1.0 M NaPF6 in 1,2-dimethoxyethane3D Covalent Organic Framework (3D-TP-HATN-COF)Distinct reduction peaks at 3.91 and 3.58 V vs. Na+/Na, indicating reversible redox reactions. chinesechemsoc.org
1M NaPF6 in DME/Diglyme (1:1)TAQ-based layered organic cathodeElectrode-level cathode capacity of 196 mAh g⁻¹ after 5000 cycles at 2 A g⁻¹ (94% capacity retention). acs.org

Impact of Electrolyte Concentration on Electrochemical Performance

The concentration of the NaPF6 salt in the electrolyte has a significant impact on its physical and electrochemical properties, such as ionic conductivity, viscosity, and ultimately, the battery's performance. rsc.orgrsc.org While a 1 M concentration is often considered the standard, research has shown that this may not always be the optimal choice. rsc.org

Studies have found that while 1 M NaPF6 in a mixture of ethylene carbonate and diethyl carbonate (EC:DEC) exhibits the highest bulk conductivity, electrolytes with lower concentrations can provide comparable cycling performance in sodium-ion coin cells. rsc.org In fact, at both 20 °C and 50 °C, lower concentration electrolytes performed similarly to the 1 M solution, even at a relatively high discharge rate of 2C. rsc.org This suggests that for certain applications, using a lower concentration of the expensive NaPF6 salt could be a viable cost-saving measure without compromising performance. rsc.org

Conversely, some studies have suggested that higher electrolyte concentrations (>2 M) could be beneficial for battery performance due to different degradation dynamics at the sodium metal-electrolyte interface. researchgate.net

NaPF6 ConcentrationSolventKey FindingReference
1 MEC:DECHighest bulk conductivity. rsc.orgrsc.org
Lower than 1 MEC:DECComparable cycling performance to 1 M electrolyte at 20 °C and 50 °C. rsc.org
>2 MNot specifiedMay be beneficial to battery performance due to different degradation dynamics at the sodium metal-electrolyte interface. researchgate.net

Low-Temperature Performance and Electrochemical Dynamics

The performance of SIBs can be significantly hindered at low temperatures due to factors such as decreased electrolyte conductivity and slower ion diffusion kinetics. cip.com.cn Research into the low-temperature behavior of NaPF6-based electrolytes is crucial for expanding the operational range of SIBs.

Studies on 1 M NaPF6 in various binary solvent mixtures have revealed different low-temperature characteristics. For instance, a 1 M NaPF6 solution in EC:DEC transitions to a quasi-solid state at -8 °C, while in EC:DMC it occurs at -13 °C, and in EC:DME at -21 °C. mdpi.com Interestingly, despite freezing at a higher temperature, the EC:DEC-based electrolyte showed more modest growth in charge transfer resistance at very low temperatures (-20 to -40 °C) compared to EC:DMC and EC:DME based electrolytes. mdpi.com This makes it a promising candidate for low-temperature applications. mdpi.com

The choice of solvent plays a critical role in low-temperature performance. For example, an electrolyte of 1 M NaPF6 in tetrahydrofuran (B95107) (THF) has shown good rate performance at -5 °C and -20 °C. researchgate.net The desolvation of sodium ions at the electrode-electrolyte interface is a rate-limiting step at low temperatures, and the composition of the electrolyte can influence the structure of the solid electrolyte interphase (SEI) and thus the ion transport kinetics. labapress.com

Electrolyte CompositionKey Low-Temperature CharacteristicReference
1 M NaPF6 in EC:DECTransitions to a quasi-solid state at -8 °C. Charge transfer resistance increases by only 1.7 times between -20 °C and -40 °C. mdpi.com
1 M NaPF6 in EC:DMCTransitions to a quasi-solid state at -13 °C. Charge transfer resistance increases 36 times between -20 °C and -40 °C. mdpi.com
1 M NaPF6 in EC:DMETransitions to a quasi-solid state at -21 °C. Charge transfer resistance increases 450 times between -20 °C and -40 °C. mdpi.com
1 M NaPF6 in THFEnables good rate performance of hard carbon electrodes at -5 °C and -20 °C. researchgate.net

Advanced Characterization Techniques for Napf6 Electrolyte Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the local chemical environments of specific nuclei within the NaPF₆ electrolyte system. Both liquid-state and solid-state NMR are instrumental in elucidating the complex interactions and reactions occurring within the battery.

Probing Solvation Structure and Ion Dynamics (e.g., ²³Na NMR, ¹⁹F NMR)

Multinuclear NMR, particularly focusing on ²³Na and ¹⁹F, offers a direct window into the solvation structure and ionic transport properties of NaPF₆ electrolytes. The chemical shifts and relaxation times of these nuclei are highly sensitive to their immediate surroundings.

²³Na NMR is particularly valuable due to the high natural abundance and sensitivity of the sodium nucleus. nih.gov Studies have shown that the ²³Na chemical shift can indicate the degree of ion pairing. scispace.com In solvents with medium polarity, an upfield shift with increasing NaPF₆ concentration suggests interactions between the cation and anion, potentially forming solvent-separated or contact ion pairs. scispace.com In contrast, in highly solvating solvents, minimal changes in the chemical shift indicate less ionic association. scispace.com The quadrupolar nature of the ²³Na nucleus also makes its relaxation times a sensitive probe of the local electric field gradient, which is influenced by the symmetry of the solvation shell. nih.gov

¹⁹F NMR provides complementary information from the anion's perspective. The chemical shift of ¹⁹F in the PF₆⁻ anion is also influenced by ion-solvent and ion-ion interactions. scispace.comaip.org Diffusion-Ordered Spectroscopy (DOSY) NMR, using both ¹H and ¹⁹F nuclei, can determine the self-diffusion coefficients of the solvent molecules and the PF₆⁻ anion, respectively. cam.ac.ukrsc.org Research has shown that as the concentration of NaPF₆ increases, the diffusion coefficients of both the anion and the solvent molecules decrease, which is attributed to increased viscosity and a greater degree of ion pairing. cam.ac.uk

Neutron total scattering combined with empirical potential structure refinement has been used to characterize the solvent structure around the ions in a NaPF₆ solution in diglyme (B29089). core.ac.uk This study revealed that a majority of the sodium ions are bound in Na⁺(diglyme)₂ complexes, which is the necessary conformation for intercalation into graphite. core.ac.uk The remaining sodium ions form various contact ion pairs with the PF₆⁻ anion. core.ac.uk

Table 1: Selected NMR Parameters for NaPF₆ Electrolyte Analysis

NucleusNMR TechniqueInformation GainedKey Findings
²³Na Chemical ShiftIon pairing, solvation environmentUpfield shift with concentration indicates ion-cation interaction. scispace.com
RelaxationSymmetry of solvation shellSensitive to local electric field gradient changes. nih.gov
¹⁹F Chemical ShiftAnion-solvent and anion-ion interactionsConcentration-dependent shifts reveal changes in the anionic environment. scispace.com
DOSYAnion self-diffusion coefficientDecreases with increasing salt concentration due to higher viscosity and ion pairing. cam.ac.uk
¹H DOSYSolvent self-diffusion coefficientDecreases with increasing salt concentration. cam.ac.uk

Degradation Product Identification via NMR

The stability of the NaPF₆ salt and the solvent is crucial for the long-term performance of sodium-ion batteries. NMR spectroscopy is a primary tool for identifying the products of electrolyte degradation. The hydrolysis of NaPF₆, often initiated by trace amounts of water, is a significant degradation pathway that leads to the formation of hydrofluoric acid (HF). osti.govosti.govresearchgate.net

³¹P and ¹⁹F NMR are particularly effective in monitoring the decomposition of the PF₆⁻ anion. The appearance of new signals in the ³¹P and ¹⁹F spectra can be attributed to the formation of various phosphorus-containing byproducts. osti.govresearchgate.net For instance, signals corresponding to species like difluorophosphoric acid (O=PF₂(OH)) have been identified in aged NaPF₆-based electrolytes. osti.govresearchgate.net Studies have shown that even in battery-grade electrolytes with very low water content (<20 ppm), HF formation can be observed. osti.govosti.gov The presence of HF can then catalyze further decomposition of the carbonate solvents. osti.gov

Table 2: Common NaPF₆ Degradation Products Identified by NMR

Degradation ProductNMR NucleusTypical Chemical Shift Range (ppm)Reference
Hydrofluoric Acid (HF)¹⁹FVaries with conditions osti.govosti.gov
Difluorophosphoric Acid (O=PF₂(OH))¹⁹F, ³¹P~80-82 (¹⁹F) osti.govresearchgate.net
Other Phosphorus Oxyfluorides (POₓFᵧ)³¹P-5 to -30 researchgate.net

Operando and In Situ NMR for Real-Time Analysis

To understand the dynamic changes within a battery during operation, operando and in situ NMR techniques are invaluable. acs.org These methods allow for the real-time monitoring of the electrolyte and electrodes as the battery is charging and discharging.

Operando ²³Na NMR experiments on cells with hard carbon anodes and NaPF₆ electrolyte have been used to track the different sodium environments. researchgate.netresearchgate.netbohrium.com These studies can distinguish between sodium in the electrolyte, sodium intercalated into the hard carbon, and metallic sodium plating. bohrium.comrsc.org For instance, a characteristic peak at approximately -10 ppm is often assigned to the NaPF₆ electrolyte, while a large shift to around 1135 ppm indicates the formation of metallic sodium. researchgate.net The evolution of these signals provides direct insight into the sodium storage mechanisms and the formation of the solid electrolyte interphase (SEI). rsc.org

In situ NMR can also be used to study the structural changes within the entire cell. simba-h2020.eueuropa.eu By monitoring the NMR signals during cycling, researchers can correlate electrochemical events with specific chemical and structural transformations. simba-h2020.eu This real-time analysis is crucial for understanding failure mechanisms, such as dendrite growth, and for developing strategies to improve battery performance and safety. bohrium.com

X-ray Based Techniques

X-ray based techniques are indispensable for characterizing the structural and chemical properties of the materials within a sodium-ion battery, from the crystalline structure of the electrodes to the chemical composition of the thin interfacial layers.

X-ray Photoelectron Spectroscopy (XPS) and High-Resolution XPS (HRXPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is extensively used to study the solid electrolyte interphase (SEI) formed on the surface of the electrodes.

By analyzing the core level spectra of elements like C, O, F, Na, and P, the chemical composition of the SEI can be determined. In NaPF₆-based electrolytes, the SEI is often found to be composed of both organic and inorganic species. For example, XPS studies on the SEI formed on hard carbon anodes have identified the presence of sodium fluoride (B91410) (NaF) as a major reduction product of the NaPF₆ salt. researchgate.net The F 1s spectrum typically shows a peak for P-F bonds from the salt and another for Na-F bonds in the SEI. researchgate.net

Depth profiling, where the surface is incrementally sputtered away with an ion beam, combined with XPS allows for the analysis of the SEI composition as a function of depth. rsc.org This can reveal the layered structure of the SEI. High-Resolution XPS (HRXPS) provides more detailed chemical state information, which is crucial for distinguishing between different chemical species with similar binding energies. researchgate.net For instance, HRXPS can help differentiate between various carbon-oxygen and carbon-hydrogen species originating from solvent decomposition. researchgate.net

Table 3: Typical XPS Binding Energies for SEI Components in NaPF₆ Electrolytes

ElementCore LevelBinding Energy (eV)Attributed SpeciesReference
C1s~284.8C-C, C-H researchgate.net
~288.2C-O (e.g., sodium alkoxides) researchgate.net
O1s~530.9Na-O (e.g., Na₂O) researchgate.net
~535.5C-O (e.g., sodium alkoxides) researchgate.net
F1s~683.8Na-F researchgate.net
~686.4P-F (residual NaPF₆) researchgate.net
Na1sVariesVarious sodium compounds rsc.org
P2pVariesPhosphorus species (e.g., NaₓPFᵧ, NaₓPOᵧFz) researchgate.netrsc.org

X-ray Diffraction (XRD) and Synchrotron XRD

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of materials. In the context of NaPF₆ research, it is used to analyze the phase and crystallinity of the electrode materials and can also provide information about the salt itself. For instance, XRD can confirm the absence of agglomerated NaPF₆ particles in solid polymer electrolytes, indicating good salt dissolution. researchgate.netresearchgate.net

Ex situ XRD is performed on electrodes harvested from cells at different states of charge to track the structural evolution of the electrode material as sodium ions are inserted and removed. osti.gov This provides valuable information about the phase transitions that occur during cycling.

Operando Synchrotron XRD offers the significant advantage of high brilliance and flux, enabling rapid data collection for real-time tracking of structural changes during battery operation. ucsd.educambridge.org This is particularly useful for studying dynamic processes and identifying short-lived intermediate phases that might be missed with laboratory-based XRD. nih.gov For example, operando synchrotron XRD has been used to investigate the deintercalation of calcium from electrode materials in cells using a NaPF₆-based electrolyte, providing insights into the electrochemical reaction mechanisms. nih.govacs.org The high resolution of synchrotron radiation is also beneficial for resolving complex diffraction patterns and subtle structural changes. osti.gov

Cryo-Transmission Electron Microscopy (Cryo-TEM) and Electron Energy Loss Spectroscopy (EELS)

Cryo-Transmission Electron Microscopy (Cryo-TEM) has emerged as an indispensable tool for studying the sensitive and delicate structures within batteries, such as the SEI, by preserving them in their near-native state at cryogenic temperatures. researchgate.net This technique is crucial for examining the morphology of the SEI formed from NaPF₆-based electrolytes, which is often reactive and susceptible to damage from electron beams at room temperature. researchgate.netnih.gov

Research using Cryo-TEM has revealed significant details about the SEI structure on sodium metal anodes. For instance, in a NaPF₆-containing carbonate electrolyte without additives, an unstable and porous SEI is formed, which is rich in sodium carbonate (Na₂CO₃) and sodium phosphate (B84403) (Na₃PO₄). researchgate.netnih.gov The addition of fluoroethylene carbonate (FEC) as an electrolyte additive leads to the formation of a more stable, multi-layered SEI. This improved SEI consists of an outer amorphous layer rich in sodium fluoride (NaF) and an inner layer of Na₃PO₄. researchgate.netnih.gov

Electron Energy Loss Spectroscopy (EELS) , often coupled with Cryo-Scanning Transmission Electron Microscopy (Cryo-STEM), provides elemental and chemical composition mapping at the nanoscale. rsc.orgrsc.org Cryo-EELS has been instrumental in confirming the composition of the SEI layers. Elemental maps have shown significant fluorine signals on the outer surface of the SEI when FEC is used, while phosphorus signals are localized in the inner regions, corroborating the layered structure. researchgate.net

Table 2: Cryo-TEM and EELS Findings on SEI Composition in NaPF₆ Electrolytes

Electrolyte CompositionSEI MorphologySEI Chemical Composition (Identified via Cryo-TEM/EELS)Reference(s)
1 M NaPF₆ in EC:DMCUnstable, porousRich in Na₂CO₃ and Na₃PO₄ researchgate.netnih.gov
1 M NaPF₆ in EC:DMC with FEC additiveMultilayered, stableOuter layer: Amorphous, NaF-rich; Inner layer: Na₃PO₄ researchgate.netnih.gov
1 M NaPF₆ in DMEThin, uniform (~25-30 nm)Dominated by organic species on the surface and inorganic species underneath. rsc.org
1 M NaPF₆ in EC:DMC (1:1)Thick, fluffy (~1500-2000 nm)Composed of organic carbonyl and carboxyl species. rsc.org

Vibrational Spectroscopies (FTIR, Raman Spectroscopy)

Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are non-destructive techniques that probe the vibrational modes of molecules. They are highly sensitive to the local chemical environment and are widely used to study ion-solvent and ion-ion interactions in NaPF₆ electrolytes. scispace.com

These techniques can distinguish between "free" anions, solvent-separated ion pairs (SSIP), and contact ion-pairs (CIP) or aggregates (AGG). rsc.org For the PF₆⁻ anion, which has octahedral symmetry in its free state, certain vibrational modes are exclusively Raman or IR active. When the anion directly coordinates with a Na⁺ ion, its symmetry is lowered, leading to changes in the vibrational spectra, such as the appearance of new bands or shifts in existing ones. rsc.orgup.ac.za

In NaPF₆ in ethylene (B1197577) carbonate:dimethyl carbonate (EC:DMC) electrolytes, the free PF₆⁻ anion exhibits an asymmetrical stretching mode around 844 cm⁻¹ in the infrared spectrum. rsc.org Upon the formation of CIPs and AGGs, this symmetry is altered, resulting in the appearance of new bands at approximately 833 cm⁻¹, 853 cm⁻¹, and 878 cm⁻¹. rsc.org Similarly, Raman spectroscopy can be used to identify ion pairing. The A₁g vibrational mode of the PF₆⁻ anion, typically observed around 740 cm⁻¹, is sensitive to the formation of ion pairs. osti.gov

Table 3: Vibrational Frequencies for NaPF₆ Ion Species in Electrolytes

Vibrational ModeSpeciesTechniqueWavenumber (cm⁻¹)Reference(s)
Asymmetrical Stretch (ν₃)Free PF₆⁻IR844 rsc.org
Contact Ion-Pair (CIP)/Aggregate (AGG)IR833, 853, 878 rsc.org
Symmetrical Stretch (A₁g)Ion PairsRaman/IR~740 osti.gov
T₁ᵤ Mode (ν₄)Free PF₆⁻IR~558-560 up.ac.zaosti.gov

Mass Spectrometry Techniques (e.g., Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry techniques are powerful for identifying the chemical composition of materials, particularly for analyzing the complex mixture of species found in the SEI and resulting from electrolyte degradation.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) provides highly sensitive surface analysis and depth profiling of the chemical composition of the SEI. researchgate.netresearchgate.net By sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions, TOF-SIMS can map the distribution of different chemical species as a function of depth. This has been used to investigate the elemental and molecular composition of the SEI on electrodes cycled in NaPF₆ electrolytes, revealing the presence of both organic and inorganic fragments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for identifying and quantifying volatile and semi-volatile organic compounds. outermost-tech.com In the context of NaPF₆ electrolyte research, GC-MS is used to analyze the liquid electrolyte for degradation products that form during battery cycling. researchgate.net This can provide insights into the reaction mechanisms that lead to the formation of the SEI and the consumption of the electrolyte. researchgate.net

Table 4: Mass Spectrometry Applications in NaPF₆ Electrolyte Analysis

TechniqueApplicationKey FindingsReference(s)
TOF-SIMS Surface analysis and depth profiling of the SEI. researchgate.netProvides depth-resolved chemical composition, identifying inorganic and organic species. researchgate.netresearchgate.net
GC-MS Analysis of volatile and semi-volatile electrolyte decomposition products. outermost-tech.comIdentifies organic molecules formed from the breakdown of solvents and additives during cycling. researchgate.net

Neutron Scattering and Imaging

Neutron-based techniques offer unique advantages for studying battery materials due to the high sensitivity of neutrons to light elements like sodium and their ability to penetrate through complex sample environments, enabling in-situ and operando studies. ucl.ac.ukdtu.dk

Neutron Total Scattering , coupled with Empirical Potential Structure Refinement (EPSR), has been successfully used to determine the detailed three-dimensional structure of liquid electrolytes. A study on NaPF₆ in diglyme revealed that the majority (82%) of sodium ions exist as Na⁺(diglyme)₂ complexes, with the remainder forming various contact ion pairs with the PF₆⁻ anion. scispace.comsurrey.ac.uk This technique also showed the presence of very weak hydrogen bonding between the anion and the diglyme molecules. surrey.ac.uk

Quasi-elastic Neutron Scattering (QENS) is a powerful method for probing the dynamics of ions and molecules. ucl.ac.uk It can provide valuable information on the diffusion mechanisms and kinetics of Na⁺ ions within the electrolyte and at the electrode-electrolyte interface. ucl.ac.uk Other neutron techniques like neutron diffraction and neutron imaging are also increasingly being used to study structural changes and ion distributions in sodium-ion batteries during operation. ucl.ac.ukdtu.dk

Table 5: Neutron-Based Techniques in NaPF₆ Electrolyte Research

TechniqueInformation ProbedKey Findings for NaPF₆ in DiglymeReference(s)
Neutron Total Scattering Detailed 3D structure of liquid electrolytes, ion solvation, and ion pairing.82% of Na⁺ ions form Na⁺(diglyme)₂ complexes; 18% form contact ion pairs with PF₆⁻. scispace.comsurrey.ac.uk
Quasi-elastic Neutron Scattering (QENS) Dynamics and diffusion mechanisms of ions and molecules.Provides insights into Na⁺ ion transport kinetics. ucl.ac.uk
Neutron Diffraction/Imaging Structural evolution and ion distribution during battery operation.Enables in-situ and operando studies of electrode materials and electrolyte behavior. ucl.ac.ukdtu.dk

Comparative Studies with Alternative Electrolyte Salts and Systems

Comparison of NaPF6 with Other Sodium Salts

The choice of anion in the electrolyte salt significantly influences the physicochemical properties of the electrolyte and its interaction with the electrodes. A comparative analysis of NaPF6 with other common sodium salts such as sodium perchlorate (B79767) (NaClO4), sodium tetrafluoroborate (B81430) (NaBF4), sodium bis(trifluoromethylsulfonyl)imide (NaTFSI), sodium bis(fluorosulfonyl)imide (NaFSI), and sodium bis(oxalato)borate (NaBOB) reveals critical differences in their performance metrics.

The solvation of sodium ions (Na+) and the transport of ions within the electrolyte are fundamental to the battery's operation. The nature of the anion plays a crucial role in these processes.

In carbonate-based electrolytes, the ionic conductivity generally follows the order: NaFSI > NaPF6 > NaClO4 > NaTFSI > NaBF4. unist.ac.kracs.org NaFSI exhibits higher ionic conductivity, typically around 12–15 mS/cm in carbonate-based electrolytes, compared to NaPF6 which is in the range of 8–10 mS/cm. unist.ac.kr This is often attributed to the different ion-solvent and ion-ion interactions. For instance, NaBF4-based electrolytes tend to form contact ion pairs in the first solvation sheath, which can result in lower ionic conductivities compared to NaPF6 electrolytes where salt dissociation can be more favorable in certain solvent mixtures. acs.org

Studies comparing LiPF6 and NaPF6 have shown that the larger size of the sodium ion and its weaker solvent interactions can be beneficial for high power applications, leading to improved ionic transport properties. semanticscholar.org The interaction between the cation and the anion is also a key factor. The weak interaction between Na+ and the PF6- anion is thought to promote sodium desolvation and storage kinetics. nih.govacs.org In contrast, anions like BF4- have been found to have a stronger interaction with Na+, which can reduce the solvation of Na+ with the solvent. acs.org

The viscosity of the electrolyte, which is influenced by the salt concentration and the nature of the salt itself, also impacts ion transport. For instance, in glyme-phosphate mixtures, while the viscosity of NaPF6 and NaBF4 based electrolytes were comparable, the NaPF6-based electrolytes exhibited remarkably higher ionic conductivities. acs.org

Comparative Ion Solvation and Transport Properties of Sodium Salts

SaltTypical Ionic Conductivity (mS/cm in carbonate electrolytes)Key Solvation CharacteristicsIon Transport Notes
NaPF6~8–10 unist.ac.krWeak interaction between Na+ and PF6-, promoting desolvation. nih.govacs.orgGood overall ionic transport properties. semanticscholar.org
NaClO4Slightly lower than NaPF6 acs.orgStronger ion-solvent interactions compared to NaPF6.Considered to have poorer performance at high rates compared to NaPF6. cam.ac.uk
NaBF4Lower than NaPF6 acs.orgForms contact ion pairs, stronger interaction with Na+. acs.orgacs.orgLower ionic conductivity often observed. acs.org
NaTFSIVariable, can be lower than NaPF6 acs.orgBulky anion affecting solvation structure.Can exhibit lower conductivity in some systems. acs.org
NaFSI~12–15 unist.ac.kr-Higher conductivity but can suffer from anode passivation issues. unist.ac.kr
NaBOB~5 (in TMP) acs.org-Comparable to NaPF6 in some non-carbonate solvents. acs.org

The composition and stability of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode are critical for the long-term cycling stability of sodium-ion batteries. The electrolyte salt anion is a key contributor to the formation of these interphases.

NaPF6 is known to form a thin, inorganic-rich CEI, which is effective in suppressing solvent decomposition and promoting charge-transfer kinetics. acs.orgresearchgate.net The decomposition of the PF6- anion contributes to the formation of NaF-rich SEI layers, which are considered beneficial due to their electronic insulation and thermal stability. researchgate.net

In comparison, NaClO4 has been shown to have a poorer film-forming ability than NaPF6. acs.orgresearchgate.net The SEI formed in the presence of NaBF4 can be rich in boron-containing species and other inorganics, which has been suggested to lead to more stable CEI and SEI layers in ether-based electrolytes compared to NaPF6. acs.org

For NaTFSI and NaFSI , the anions are more prone to be involved in the SEI formation. NaFSI, in particular, can form a more stable SEI layer compared to electrolytes based on NaPF6. monash.edu However, the decomposition products of these imide-based salts can also lead to thicker and more passivating surfaces in some cases. monash.edu

NaBOB has been shown to play an active role in SEI formation on hard carbon anodes, leading to different interfacial chemistry compared to NaPF6. In trimethyl phosphate (B84403) (TMP) solvent, NaBOB decomposition occurs at a higher potential than the solvent, leading to a more stable SEI. researchgate.net

Interfacial Chemistry and SEI/CEI Formation with Different Sodium Salts

SaltSEI/CEI Composition HighlightsKey Characteristics
NaPF6Forms a thin, inorganic-rich (e.g., NaF) interphase. acs.orgresearchgate.netresearchgate.netGood at suppressing solvent decomposition and promoting charge transfer. acs.orgresearchgate.net
NaClO4Generally considered to have poorer film-forming ability. acs.orgresearchgate.net-
NaBF4Can form stable CEI and SEI layers rich in B-containing species. acs.orgShows enhanced performance in ether-based electrolytes. acs.org
NaTFSIAnion participates in SEI formation, can lead to thicker, passivating layers. monash.eduSEI composition is highly dependent on cycling conditions.
NaFSICan form a more stable SEI compared to NaPF6. monash.eduEffective at passivating the electrode/electrolyte interface. rsc.org
NaBOBActively decomposes to form a stable SEI on hard carbon. researchgate.netSuperior performance in certain non-flammable solvents. researchgate.net

The differences in ion solvation, transport properties, and interfacial chemistry directly translate to variations in the electrochemical performance of batteries using these different salts.

In many standard carbonate-based electrolytes, the electrochemical performance often follows the order of NaFSI > NaPF6 > NaClO4. researchgate.net While NaFSI can offer higher capacity retention in some systems, NaPF6 is often considered a top choice due to its better high-voltage stability and cost-effectiveness. unist.ac.krresearchgate.net NaPF6 generally maintains stability up to 4.5V vs. Na+/Na, whereas NaFSI can start to degrade above 4.0V. unist.ac.kr

Compared to NaClO4, NaPF6-based electrolytes have been shown to be superior, especially at high rates. cam.ac.uk This is partly attributed to the more stable CEI formed with NaPF6. In ether-based electrolytes, NaBF4 has demonstrated enhanced performance in full cells compared to NaPF6. acs.org

NaBOB, particularly in non-flammable phosphate-based electrolytes, has shown superior cycling performance compared to NaPF6 in the same solvent, with a higher initial coulombic efficiency. acs.org

Electrochemical Performance Comparison of Sodium Salts

SaltKey Electrochemical Performance Aspects
NaPF6Good high-voltage stability (up to 4.5V) and good rate capability. unist.ac.kr Considered a benchmark for performance. cam.ac.uk
NaClO4Generally lower performance, especially at high rates, compared to NaPF6. cam.ac.uk
NaBF4Can outperform NaPF6 in ether-based electrolytes, leading to enhanced full-cell performance. acs.org
NaTFSIPerformance can be limited by the formation of a passivating SEI.
NaFSICan offer improved capacity retention but may have lower voltage stability than NaPF6. unist.ac.krrsc.org
NaBOBShows superior cycling performance and higher coulombic efficiency in non-flammable phosphate solvents compared to NaPF6. acs.org

Highly Concentrated NaPF6 Electrolytes ("Solvent-in-Salt" Systems)

A significant area of electrolyte research involves the use of highly concentrated electrolytes, often referred to as "solvent-in-salt" (SiS) systems. In these electrolytes, the salt concentration is high enough that there are insufficient solvent molecules to fully solvate the ions, leading to a unique solvation structure and distinct properties compared to conventional dilute electrolytes.

In dilute NaPF6 electrolytes, the sodium cation (Na+) is primarily coordinated by solvent molecules, forming a solvent-separated ion pair. As the concentration of NaPF6 increases, there is a monotonic and continuous substitution of solvent molecules in the coordination shell with anions (PF6-). acs.org This leads to the formation of contact ion pairs (CIPs) and larger aggregates (AGGs).

One of the primary advantages of highly concentrated NaPF6 electrolytes is their enhanced thermal and electrochemical stability. The reduced amount of "free" solvent molecules in SiS systems can suppress solvent decomposition at the electrode surfaces.

Studies have shown that increasing the concentration of NaPF6 can widen the electrochemical stability window of the electrolyte. For instance, increasing the NaPF6 concentration in propylene (B89431) carbonate from 1 M to 3 M has been reported to expand the stability window. researchgate.net Furthermore, the thermal stability of the electrolyte can also be improved at higher salt concentrations. Differential scanning calorimetry (DSC) studies have indicated that the onset temperature of electrolyte decomposition can be higher in more concentrated solutions, although the total heat released upon decomposition might also vary. cam.ac.ukresearchgate.net This enhanced stability is crucial for improving the safety and high-voltage performance of sodium-ion batteries.

Development of Fluorine-Free Electrolyte Alternatives to NaPF6

The prevalent use of sodium hexafluorophosphate (B91526) (NaPF6) in sodium-ion battery (SIB) electrolytes mirrors the established lithium-ion battery technology, where LiPF6 is the standard. However, the presence of fluorine in these salts raises concerns regarding potential toxicity, environmental impact, and corrosivity, particularly through the formation of hydrofluoric acid (HF) in the presence of moisture. simba-h2020.eursc.org These issues have catalyzed significant research into the development of fluorine-free electrolyte alternatives that can offer comparable or superior performance, improved safety, and lower cost. rsc.orgdiva-portal.org The goal is to identify and optimize non-fluorinated sodium salts that fulfill essential criteria, including good solubility in common battery solvents, high ionic conductivity, a wide electrochemical stability window, and the ability to form a stable solid electrolyte interphase (SEI) on the anode. diva-portal.org

Several classes of fluorine-free sodium salts have been investigated as potential replacements for NaPF6. These alternatives are designed with anions that have a delocalized negative charge, which is crucial for lowering the dissociation energy of the salt and achieving high ionic conductivity in non-aqueous solvents. diva-portal.org Research has demonstrated that ionic conductivities in the range of 1–20 mS/cm⁻¹ are achievable for fluorine-free electrolytes, indicating their potential to be competitive with standard NaPF6-based systems. diva-portal.org

Detailed Research Findings on Fluorine-Free Salts

Sodium Perchlorate (NaClO4)

Sodium perchlorate is one of the most widely studied fluorine-free electrolyte salts for SIBs. sigmaaldrich.com It is noted for its high solubility in a variety of polar organic solvents, including carbonates (ethylene carbonate, propylene carbonate) and ethers, which are commonly used in battery electrolytes. sigmaaldrich.comyoutube.com Anhydrous sodium perchlorate offers a wide electrochemical stability window, for instance, from 0 to 5 V vs. Na+/Na in propylene carbonate. sigmaaldrich.com It has demonstrated compatibility with numerous electrode materials, such as hard carbon anodes and sodium cobalt oxide cathodes. sigmaaldrich.com Studies have compared NaClO4 directly with NaPF6, investigating different concentrations and solvent mixtures to optimize performance. For example, an electrolyte composed of 1.2M NaClO4 in a 7:3 ratio of ethylene (B1197577) carbonate to propylene carbonate has shown promising results in Na/Na symmetric cell cycling. caltech.edu

Sodium Bis(oxalato)borate (NaBOB)

Initially considered to have poor solubility in organic solvents, sodium bis(oxalato)borate (NaBOB) has emerged as a promising fluorine-free salt, particularly when paired with non-flammable solvents like trimethyl phosphate (TMP). acs.orgchemrxiv.org This combination addresses both safety and sustainability concerns. chemrxiv.orgchemrxiv.org Research has shown that a 0.5 M NaBOB solution in TMP can achieve an ionic conductivity of 5 mS/cm⁻¹ at room temperature, which is comparable to conventional NaPF6-based electrolytes. acs.orgchemrxiv.org Furthermore, NaBOB-based electrolytes have demonstrated the ability to form a stable SEI, leading to improved cycling performance in full cells. acs.org

Novel Phosphate and Percyanate Salts

Recent innovations have led to the design of novel fluorine-free salts. One such example is sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP), an ambient temperature liquid salt. rsc.orgchalmers.se When combined with a structurally similar solvent, tris(2-(2-ethoxyethoxy)ethyl)phosphate (TEOP), it can form "solvent-in-salt" (SIS) electrolytes. These highly concentrated, fluorine-free systems exhibit agreeable thermal stability up to 270 °C and an improved anodic stability of at least >5 V vs. Na/Na+. rsc.orgchalmers.se

Another new class of fluorine-free salts involves percyano-substituted organic anions, which feature a delocalized negative charge over conjugated π bonds. researchgate.net Salts such as sodium pentacyanopropenide (NaPCPI), sodium 2,3,4,5-tetracyanopyrrolate (NaTCP), and sodium 2,4,5-tricyanoimidazolate (NaTIM) have been synthesized and tested in solid-polymer electrolytes with poly(ethylene oxide) (PEO). These salts show high thermal stability, with decomposition temperatures significantly higher than that of NaPF6, and suitable electrochemical stability windows between 3 and 5 V. researchgate.net High ionic conductivities, exceeding 1 mS/cm⁻¹ at 70 °C, have been reported for a PEO-NaTCP electrolyte, demonstrating their potential for all-solid-state sodium-ion batteries. researchgate.net

Ionic Liquids

Room temperature ionic liquids (RTILs) represent another avenue for fluorine-free electrolytes. An electrolyte system based on a pyrrolidinium (B1226570) RTIL with a dicyanamide (B8802431) anion has been successfully applied in sodium metal batteries. monash.edumonash.edu This approach avoids expensive and potentially hazardous fluorinated species entirely. monash.edu

Comparative Performance Data

The performance of these fluorine-free alternatives can be benchmarked against standard NaPF6 electrolytes. Key metrics include ionic conductivity and the electrochemical performance in battery cells.

Comparative Ionic Conductivity of Fluorine-Free Electrolytes
Sodium SaltSolvent/SystemConcentrationIonic Conductivity (mS/cm⁻¹)Temperature (°C)
NaBOBTrimethyl Phosphate (TMP)0.5 M5Room Temp.
NaDEEP/TEOPSolvent-in-SaltN/A>1 (in salt-rich phase)N/A
NaTCPPoly(ethylene oxide) (PEO)16:1 (PEO:NaTCP)>170
NaTIMPoly(ethylene oxide) (PEO)N/A~0.1>50
NaClO4Ethylene Carbonate/Propylene Carbonate (7:3)1.2 MN/AN/A
Full-Cell Performance of Fluorine-Free Electrolytes
Sodium SaltSolventCell ConfigurationKey Performance Metric
NaBOB (0.5 M)TMPHard Carbon || Prussian WhiteFirst cycle Coulombic Efficiency: 75% (vs. 55% for NaPF6 in TMP) acs.org
NaDEEPTEOPN/AAnodic stability >5 V vs. Na/Na+ rsc.orgchalmers.se

The development of fluorine-free electrolytes is a critical step towards creating more sustainable, safer, and cost-effective sodium-ion batteries. chemrxiv.org While NaPF6 remains a benchmark, alternatives like NaBOB and novel percyanate salts are demonstrating competitive performance, particularly in terms of creating stable interfaces and enabling the use of non-flammable solvents. acs.orgresearchgate.net Continued research is focused on optimizing these systems and exploring new fluorine-free anions to fully realize the potential of sodium-ion technology. diva-portal.org

Future Research Directions and Perspectives for Sodium Hexafluorophosphate Electrolytes

The advancement of sodium-ion batteries (SIBs) is intricately linked to the development of high-performance electrolytes. While sodium hexafluorophosphate (B91526) (NaPF6) is a benchmark salt, ongoing research is focused on overcoming its limitations and enhancing its performance for next-generation energy storage applications. This article explores the future research directions and perspectives for NaPF6-based electrolytes, focusing on strategies to improve stability, performance under extreme conditions, advanced modeling, integration with new battery technologies, and sustainability.

Q & A

Q. What are the recommended methods for synthesizing sodium hexafluorophosphate (NaPF₆) in a laboratory setting?

this compound is typically synthesized via metathesis reactions. One validated method involves reacting pyridinium hexafluorophosphate (C₅H₅NHPF₆) with sodium hydroxide (NaOH) in ethanol. The reaction proceeds as: C₅H₅NHPF₆ + NaOH → NaPF₆↓ + C₅H₅N + H₂O\text{C₅H₅NHPF₆ + NaOH → NaPF₆↓ + C₅H₅N + H₂O}

Key steps include:

  • Suspending pyridinium hexafluorophosphate in ethanol.
  • Adding NaOH pellets under continuous stirring to precipitate NaPF₆.
  • Filtering and drying the product at 90°C under inert conditions to remove residual pyridine and moisture .
    Alternative routes may involve direct fluorination of sodium phosphate precursors, though purity control is more challenging.

Q. How should this compound be handled to mitigate risks in laboratory environments?

NaPF₆ is corrosive (GHS05) and causes severe skin/eye damage (H314). Safety protocols include:

  • PPE: Tightly sealed goggles, nitrile gloves, and acid-resistant lab coats .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of decomposed HF or PF₅ gases .
  • Storage: Hygroscopic; store in airtight containers under nitrogen at room temperature. Avoid contact with strong bases (e.g., NaOH) to prevent exothermic decomposition .

Q. What analytical techniques confirm the purity and structural integrity of NaPF₆?

  • X-ray Diffraction (XRD): Compare experimental patterns with reference data (ICDD PDF-4+ 2024) to verify crystallinity and phase purity .
  • NMR Spectroscopy: ³¹P NMR in deuterated solvents (e.g., DMSO-d₆) shows a singlet at \sim-144 ppm for PF₆⁻ .
  • Elemental Analysis: Quantify Na (flame photometry) and F (ion chromatography) to ensure stoichiometry .

Advanced Research Questions

Q. How can the thermal stability of NaPF₆ be systematically evaluated under electrochemical conditions?

NaPF₆ decomposes at >200°C, releasing PF₅ gas. Advanced methodologies include:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under inert (N₂) vs. reactive (O₂) atmospheres. Decomposition onset at \sim400°C indicates stability limits for high-temperature applications .
  • In Situ Raman Spectroscopy: Track PF₆⁻ → PF₅ transitions during heating to identify decomposition pathways .
  • Differential Scanning Calorimetry (DSC): Measure enthalpy changes during phase transitions (e.g., melting) .

Q. What strategies optimize NaPF₆-based electrolytes for sodium-ion batteries (NIBs)?

Key parameters for electrolyte design:

  • Solvent Selection: Ethylene carbonate (EC)/dimethyl carbonate (DMC) mixtures enhance ionic conductivity (≥10 mS/cm at 25°C) and SEI formation .
  • Additive Engineering: 1–5% fluoroethylene carbonate (FEC) improves cycle life by passivating electrode surfaces .
  • Concentration Effects: High-concentration electrolytes (>2 M NaPF₆) reduce solvent decomposition but increase viscosity .

Q. What mechanisms drive NaPF₆ decomposition in electrochemical environments, and how can they be mitigated?

Decomposition pathways include:

  • Hydrolysis: Trace H₂O reacts with PF₆⁻ to form HF and POxFy species, degrading battery performance. Mitigation: Use molecular sieves or Al₂O₃ additives to scavenge H₂O .
  • Electrochemical Reduction: At anode surfaces, PF₆⁻ decomposes to NaF and POF₃. Mitigation: Optimize cut-off voltages and SEI-forming additives .
  • Thermal Runaway: PF₅ gas generation above 150°C exacerbates cell failure. Mitigation: Incorporate thermal shutdown separators .

Methodological Resources

  • Synthesis Protocols: Pyridinium hexafluorophosphate route .
  • Safety Guidelines: OSHA PEL/TLV for F⁻ exposure (2.5 mg/m³) .
  • Electrochemical Testing: ASTM standards for ionic conductivity and cyclability .

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